molecular formula C23H20FN5O2 B2771935 1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251667-78-3

1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2771935
CAS No.: 1251667-78-3
M. Wt: 417.444
InChI Key: DVSPVBJWONMCCM-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach utilizes phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . These methods provide efficient routes to obtain the desired quinoxaline derivatives under controlled reaction conditions.

Chemical Reactions Analysis

1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It has been shown to activate native TRPC6-like channels in smooth muscle cells and induce BDNF-like neurite growth and neuroprotection in cultured neurons . These effects are mediated through the activation of TRPC3/TRPC6/TRPC7 channels.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide include:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interaction with TRPC channels and its potential therapeutic applications.

Biological Activity

The compound 1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has attracted attention due to its potential biological activities. This article examines its biological activity, including its effects on various diseases, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H19FN4O2\text{C}_{20}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, notably in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.

Anticancer Activity

Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. The compound under discussion has shown promising results in vitro against several cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against E. coli, indicating moderate efficacy compared to standard antibiotics .

CompoundMIC (µg/mL)Target Organism
Triazole Derivative12.5E. coli
Standard Antibiotic8.0E. coli

Study 2: Anticancer Properties

In another study, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed an IC50 (half-maximal inhibitory concentration) value of 15 µM for MCF-7 cells, suggesting significant anticancer potential .

Cell LineIC50 (µM)
MCF-715
A54920

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-15-12-18(9-10-19(15)24)29-22(17-7-5-11-25-13-17)21(27-28-29)23(30)26-14-16-6-3-4-8-20(16)31-2/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSPVBJWONMCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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